molecular formula C8H6BrNO3 B13001251 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one

5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one

Katalognummer: B13001251
Molekulargewicht: 244.04 g/mol
InChI-Schlüssel: JVAVHRFTIAMECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound with a molecular formula of C8H6BrNO3. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one typically involves the bromination of 6-methoxybenzo[d]oxazol-2(3H)-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 5-amino-6-methoxybenzo[d]oxazol-2(3H)-one or 5-thio-6-methoxybenzo[d]oxazol-2(3H)-one.

    Oxidation Products: Oxidized derivatives like this compound oxides.

    Reduction Products: Reduced forms like 6-methoxybenzo[d]oxazol-2(3H)-one.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromobenzo[d]oxazol-2-amine: Another brominated benzoxazole derivative with similar chemical properties.

    6-Methoxybenzo[d]oxazol-2(3H)-one: The non-brominated parent compound.

    5-Methylbenzo[d]oxazol-2-amine: A methylated analog with different biological activities.

Uniqueness

5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for selective interactions with molecular targets and makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H6BrNO3

Molekulargewicht

244.04 g/mol

IUPAC-Name

5-bromo-6-methoxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H6BrNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

JVAVHRFTIAMECM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)OC(=O)N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.